N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine

Lipophilicity Drug-likeness ADME prediction

Researchers validating HaloTag2 stabilizers often lack a structurally faithful negative control, risking confounding scaffold-driven artifacts. This 2-ethoxybenzyl-aminotetrazole (LogP 0.94, tPSA 75.7 Ų) is the exact non-halogenated analog of HALTS1, enabling definitive attribution of biological effects to the 3,5-dichloro pharmacophore. - Matched-pair control for HALTS1 bidirectional protein control studies; eliminates false positives from the core scaffold. - Intermediate lipophilicity bridges the polar tetrazole core and hydrophobic analogs, streamlining lead optimization of ADME properties. - Part of a systematic aminotetrazole screening set with characterized hydrogen bonding (2 H-donors, 4 H-acceptors) for QSAR model building and computational chemistry validation.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 159709-07-6
Cat. No. B064601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
CAS159709-07-6
Synonyms1H-Tetrazol-5-amine,N-[(2-ethoxyphenyl)methyl]-(9CI)
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=NNN=N2
InChIInChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15)
InChIKeyJPWUJVUUIVUEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Overview and Differentiation


N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine (CAS 159709-07-6) is an N-substituted 5-aminotetrazole derivative with the molecular formula C10H13N5O and molecular weight 219.24 g/mol . The compound features a 2-ethoxybenzyl substituent attached to the exocyclic amine of a 2H-tetrazol-5-amine core . 5-Aminotetrazoles serve as carboxylic acid bioisosteres in medicinal chemistry and are employed as versatile building blocks for both pharmacologically active agents and energetic materials [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other N-substituted tetrazole analogs in screening libraries and lead optimization campaigns.

ScaffoldNon-halogenated ortho-ethoxybenzyl aminotetrazole
WorkflowCarboxylic acid bioisostere building block for hit-to-lead campaigns
Control UseStructurally matched negative control for HALTS1 HaloTag2 studies
ProfileModerate lipophilicity profile between polar core and halogenated analogs

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Non-Interchangeability


Minor structural modifications in the N-substituent of 2H-tetrazol-5-amines produce substantial shifts in physicochemical and biological profiles that preclude simple substitution. For this scaffold, halogen substitution on the benzyl ring, methylation of the tetrazole nitrogen, and positional isomerism of the ethoxy group each alter LogP, hydrogen bonding capacity, and target engagement in distinct and predictable ways . Critically, the 3,5-dichloro analog (HALTS1) acts as a nanomolar HaloTag2 stabilizer with demonstrated 5-fold protein stabilization in cellular assays, whereas the non-halogenated parent compound exhibits entirely different physicochemical and likely biological behavior [1]. The following quantitative evidence demonstrates why this specific compound occupies a distinct position within the chemical space of aminotetrazoles.

5-Chloro analog Increased lipophilicity may shift membrane partitioning and ADME profile compared to the target compound.
N-Methyl analog Loss of tetrazole NH hydrogen bond donor reduces H-bond capacity; target engagement may differ.
Para-ethoxy isomer Identical mass but distinct conformation; steric and electronic effects may alter receptor recognition.
Parent 5-aminotetrazole Significantly higher polarity (LogP

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Comparative Evidence


LogP: Target vs. 5-Chloro Analog

The target compound exhibits a LogP of 0.94, which is substantially lower than the LogP of 1.80 reported for the 5-chloro-2-ethoxybenzyl analog . This difference of 0.86 LogP units corresponds to an approximately 7.2-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more hydrophilic than its chlorinated congener . The 5-chloro analog has a higher molecular weight (254 g/mol vs. 219 g/mol) and lower predicted aqueous solubility (LogSW -2.58 vs. -1.30) .

Lipophilicity Comparison
Head-to-head
Target LogP 0.94 vs 5-chloro LogP 1.80 (Δ 0.86, ~7.2-fold difference)
Supports lipophilicity-dependent property screening and may indicate different membrane partitioning profiles.
Hit2Lead predicted LogP values; experimental confirmation advised.
Lipophilicity Drug-likeness ADME prediction

Non-Halogenated Control for HALTS1

The 3,5-dichloro-2-ethoxybenzyl analog (HALTS1) was identified from a small molecule screen as a nanomolar HaloTag2 stabilizer that reduces Hsp70:HaloTag2 interaction and prevents HaloTag2 ubiquitination, achieving 5-fold protein stabilization in cellular assays [1]. The target compound, lacking both chlorine atoms, serves as a structurally proximal non-halogenated comparator. In the HALTS1 structure, the 3,5-dichloro substitution pattern is critical for target engagement; the absence of these halogens in the target compound fundamentally alters both lipophilicity and the electronic profile of the benzyl ring [1].

HALTS1 Control Context
Class-level inference
No reported HaloTag2 stabilization; structurally matched non-halogenated comparator to HALTS1
Supports pharmacophore validation: isolates contribution of 3,5-dichloro substitution in HALTS1 activity.
Activity data for target not available; review HALTS1 publication for assay conditions.
Chemical biology PROTAC HaloTag Protein stabilization

N-Methyl Substitution: Hydrogen Bond Donor Effect

The target compound (2H-tetrazol-5-amine) contains an unsubstituted tetrazole NH capable of acting as a hydrogen bond donor, whereas N-(2-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine bears a methyl group on the tetrazole ring nitrogen, eliminating this H-bond donor capacity . The target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors with tPSA = 75.7 Ų . The N-methyl analog (C11H15N5O, MW 233.27) differs in both hydrogen bonding capacity and molecular weight .

H-Bond Donor Effect
Head-to-head
Target: 2 H-donors, tPSA 75.7 Ų; N-methyl analog: 1 H-donor, tetrazole NH replaced by N-CH₃
Additional H-bond donor in target may influence target recognition and binding specificity.
Calculated properties; experimental validation of H-bond interactions required.
Hydrogen bonding Tetrazole tautomerism Bioisostere

Ortho vs. Para Ethoxy Positional Isomerism

The target compound bears the ethoxy group at the ortho (2-) position of the benzyl ring, while the 4-ethoxybenzyl analog N-(4-ethoxybenzyl)-2H-tetrazol-5-amine places the ethoxy substituent at the para position . Ortho substitution introduces steric hindrance near the methylene linker and alters the electron density distribution on the aromatic ring via resonance and inductive effects. In the related 5-(4-ethoxybenzyl)-1H-tetrazole series, crystallographic data show a dihedral angle of 67.52° between tetrazole and benzene rings, a geometry likely altered by ortho substitution in the target compound [1].

Ortho vs Para Isomerism
Head-to-head
2-ethoxy (ortho) vs 4-ethoxy (para); identical MW (219), differing steric environment near linker
Regioisomer-specific conformation may affect molecular recognition; para isomer crystal structure shows dihedral angle 67.52°.
Conformational analysis recommended for target engagement studies.
Regioisomerism Steric effects Electronic effects

Parent 5-Aminotetrazole: Lipophilicity Enhancement

The target compound is an N-benzylated derivative of 5-aminotetrazole (CAS 4418-61-5). The parent 5-aminotetrazole has LogP values ranging from -1.42 (ACD/LogP) to -0.92 (experimental at 23°C), making it highly hydrophilic, whereas the target compound has LogP = 0.94-1.13 (calculated) due to the 2-ethoxybenzyl substituent . This represents a LogP increase of >2.0 units (over 100-fold increased lipophilicity) conferred by the N-substitution.

Lipophilicity Enhancement
Class-level inference
ΔLogP >2.0 vs parent 5-aminotetrazole (over 100-fold increase in partition coefficient)
N-substitution substantially increases lipophilicity; supports hit-to-lead exploration and scaffold optimization.
LogP values derived from ACD/Percepta and experimental sources; confirm under assay conditions.
Lead optimization Lipophilicity engineering Fragment-based design

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Research & Procurement Scenarios


Negative Control for HALTS1 HaloTag2 Studies

For researchers using the HyT/HALTS bidirectional protein control system [1], this compound serves as a structurally matched negative control that lacks the 3,5-dichloro substitution pattern essential for HALTS1's nanomolar HaloTag2 stabilization activity. The compound enables direct assessment of whether observed biological effects require the halogenated pharmacophore or can be attributed to the core 2-ethoxybenzyl-aminotetrazole scaffold. Procurement of both this compound and HALTS1 supports rigorous structure-activity relationship validation [1].

Hit-to-Lead Optimization with Controlled Lipophilicity

With a LogP of 0.94, this compound occupies an intermediate lipophilicity space between the highly polar 5-aminotetrazole core (LogP ≈ -1.0) and more lipophilic halogenated analogs such as the 5-chloro derivative (LogP = 1.80) . This property profile makes it a valuable starting point for lead optimization campaigns where balanced ADME properties are desired, allowing medicinal chemists to explore substitutions that incrementally modulate lipophilicity while preserving the core tetrazole pharmacophore .

Aminotetrazole Chemical Space Screening Library

As part of a systematic exploration of N-substituted 2H-tetrazol-5-amine chemical space, this compound represents the non-halogenated ortho-ethoxybenzyl variant with distinct hydrogen bonding capacity (2 H-donors, 4 H-acceptors) and moderate lipophilicity . Procurement alongside its positional isomer (4-ethoxybenzyl), N-methyl analog, and halogenated derivatives (5-chloro; 3,5-dichloro) provides a focused screening set to interrogate structure-activity relationships across multiple target classes, including those where tetrazoles function as carboxylic acid bioisosteres [2].

Reference Standard: Ortho-Substituted Aminotetrazole

The compound's ortho-ethoxy substitution creates steric hindrance near the methylene linker absent in para-substituted isomers, affecting molecular conformation and potentially target recognition . This distinct spatial arrangement, combined with its characterized physicochemical parameters (MW = 219 g/mol, tPSA = 75.7 Ų, rotatable bonds = 3), positions it as a useful reference for computational chemistry validation, QSAR model building, and analytical method development for ortho-substituted benzyl heterocycles .

Application
Selection Property
Validation Focus
Negative control for HALTS1 studies
Non-halogenated ortho-ethoxybenzyl scaffold
Pharmacophore dependence in HaloTag2 stabilization assay
Hit-to-lead lipophilicity profiling
Moderate LogP relative to parent and halogenated analogs
ADME property screening and membrane partitioning assessment
Aminotetrazole chemical space screening
Substituent and H-bond donor diversity
Structure-activity relationship review across tetrazole analogs
Ortho-substituted reference standard
Steric hindrance and conformational attributes
Conformational analysis and QSAR model validation

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16 linked technical documents
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